LogP Lipophilicity: Isopentyl vs. Pentyl Isomers
Computationally predicted LogP data distinguish the 5-(3-methylbutyl) (isopentyl) substitution from its straight-chain 5-pentyl isomer, with meaningful implications for permeability, solubility, and protein binding. The branched isopentyl congener (CAS 81785-17-3) exhibits a predicted LogP of 1.82, while the linear 5-pentyl analog (CAS 69741-93-1) yields a predicted LogP of approximately 2.10, a difference of ~0.28 log units . This difference reflects the well-established principle that chain branching reduces molecular lipophilicity relative to a linear alkyl chain of identical carbon count, and such LogP shifts are known to influence critical drug-like properties including aqueous solubility, permeability, CYP450 metabolism, and hERG binding [1].
| Evidence Dimension | Computed LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.82 (ChemSrc computed) |
| Comparator Or Baseline | 5-Pentyl-1,3,4-oxadiazol-2-amine (CAS 69741-93-1); LogP ≈ 2.10 (estimated by fragment/atom-based method) |
| Quantified Difference | ΔLogP ≈ −0.28 (lower lipophilicity for branched isopentyl vs. linear pentyl) |
| Conditions | Predicted values from authoritative chemical database entries; no experimental LogP data available for either compound. |
Why This Matters
Procurement of the branched isopentyl variant rather than the linear pentyl isomer allows researchers to interrogate a lower-lipophilicity region of chemical space, which is a validated strategy for reducing promiscuous binding, phospholipidosis risk, and metabolic clearance.
- [1] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. DOI: 10.1517/17460441003605098. View Source
